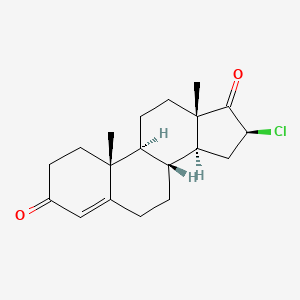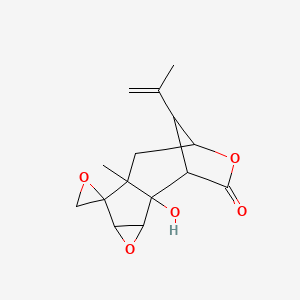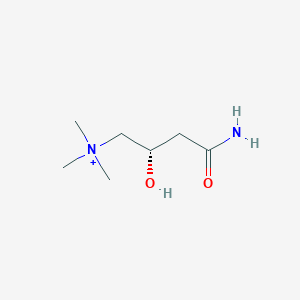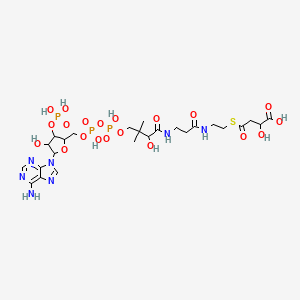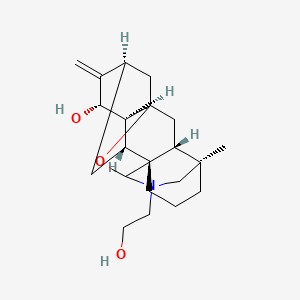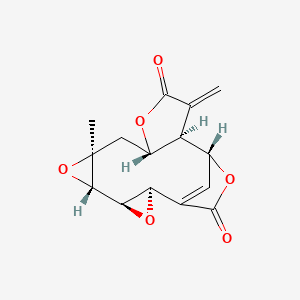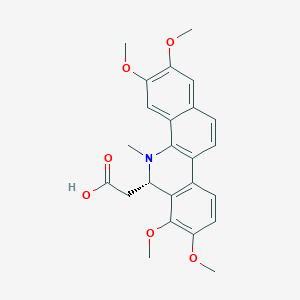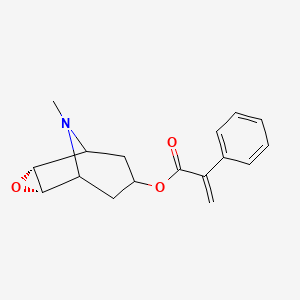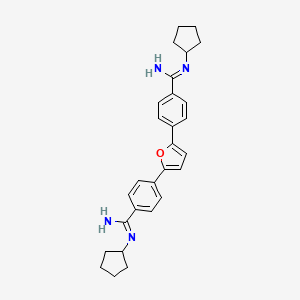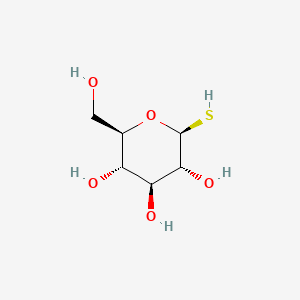![molecular formula C21H14 B1205412 7-Methylbenzo[a]pyren CAS No. 63041-77-0](/img/structure/B1205412.png)
7-Methylbenzo[a]pyren
Übersicht
Beschreibung
7-Methylbenzo[a]pyrene is a polycyclic aromatic hydrocarbon with the molecular formula C21H14 and a molecular weight of 266.3359 . It is a derivative of benzo[a]pyrene, characterized by the presence of a methyl group at the 7th position of the benzo[a]pyrene structure. This compound is of significant interest due to its potential carcinogenic properties and its role in environmental pollution.
Wissenschaftliche Forschungsanwendungen
7-Methylbenzo[a]pyrene is primarily used in scientific research to study its carcinogenic properties and its interactions with biological systems . It serves as a model compound to understand the metabolism and DNA-binding properties of polycyclic aromatic hydrocarbons. In chemistry, it is used to investigate the reactivity and stability of polycyclic aromatic hydrocarbons. In biology and medicine, it is studied for its potential role in cancer development and its effects on cellular processes.
Wirkmechanismus
Target of Action
7-Methylbenzo[a]pyrene (7-MBaP) is a derivative of benzo[a]pyrene (BaP), a potent carcinogen . The primary target of 7-MBaP is thought to be the aryl hydrocarbon receptor (AhR) pathway . AhR is a ligand-activated transcription factor that can regulate lipogenesis and lipolysis .
Mode of Action
The ultimate carcinogenic form of BaP is thought to result from metabolic activation at the 7 to 10 positions . Substitution by a methyl group at these positions, as in 7-MBaP, would be expected to inhibit strongly their metabolism . 7-mbap has been reported to be carcinogenic in some tumor models .
Biochemical Pathways
One of the important mechanisms of action of BaP is its free radical activity, which induces oxidative stress in cells . BaP induces oxidative stress through the production of reactive oxygen species (ROS), disturbances of the activity of antioxidant enzymes, and the reduction of the level of non-enzymatic antioxidants as well as of cytokine production .
Pharmacokinetics
It is known that bap and its derivatives can undergo chemical modification in living cells, resulting in the formation of more reactive metabolites . Some protective substances have the ability to reduce BaP metabolism, particularly the induction of cytochrome P450, which reduces the formation of oxidative metabolites and therefore decreases ROS production .
Result of Action
The activation of the AhR pathway by 7-MBaP can lead to a variety of molecular and cellular effects. These include the regulation of gene expression involved in oxidative stress and inflammation, reduction of ROS levels, reduction of lipid and protein peroxidation, reduction of DNA adduct formation, increase in the level of enzymatic and non-enzymatic antioxidants, and reduction in the level of pro-inflammatory cytokines .
Action Environment
The action, efficacy, and stability of 7-MBaP can be influenced by various environmental factors. For instance, the presence of other chemicals, such as protective substances that can reduce BaP metabolism, can influence the action of 7-MBaP . Additionally, factors such as pH, temperature, and the presence of oxygen can potentially affect the stability and efficacy of 7-MBaP .
Biochemische Analyse
Biochemical Properties
7-Methylbenzo[a]pyrene plays a significant role in biochemical reactions, particularly in the context of its metabolic activation and interaction with biomolecules. This compound undergoes metabolic activation primarily through the action of cytochrome P450 enzymes, specifically CYP1A1 and CYP1B1 . These enzymes catalyze the formation of reactive intermediates, such as 7,8-dihydrodiol, which can further interact with DNA and proteins.
The interaction of 7-Methylbenzo[a]pyrene with DNA is of particular interest due to its potential to form DNA adducts. These adducts can lead to mutations and contribute to carcinogenesis . Additionally, 7-Methylbenzo[a]pyrene has been shown to interact with proteins involved in the detoxification process, such as glutathione S-transferases, which facilitate the conjugation of reactive intermediates with glutathione, aiding in their excretion .
Cellular Effects
7-Methylbenzo[a]pyrene exerts various effects on different cell types and cellular processes. In cellular systems, this compound has been observed to induce DNA damage and oxidative stress, leading to cell apoptosis and carcinogenesis . The compound’s ability to bind to DNA and form adducts disrupts normal cellular functions, including cell signaling pathways and gene expression.
Exposure to 7-Methylbenzo[a]pyrene has been linked to alterations in gene expression, particularly genes involved in cell cycle regulation and apoptosis . This compound can also influence cellular metabolism by affecting the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of 7-Methylbenzo[a]pyrene involves its metabolic activation and subsequent interactions with biomolecules. Upon entering the cell, 7-Methylbenzo[a]pyrene is metabolized by cytochrome P450 enzymes to form reactive intermediates, such as 7,8-dihydrodiol . These intermediates can bind to DNA, forming adducts that interfere with DNA replication and transcription.
Additionally, 7-Methylbenzo[a]pyrene can inhibit or activate various enzymes, leading to changes in cellular processes. For example, the compound has been shown to inhibit the activity of certain DNA repair enzymes, exacerbating DNA damage and promoting carcinogenesis . Furthermore, 7-Methylbenzo[a]pyrene can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Methylbenzo[a]pyrene can vary over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function . For instance, 7-Methylbenzo[a]pyrene can undergo metabolic degradation, leading to the formation of less reactive metabolites over time .
Long-term exposure to 7-Methylbenzo[a]pyrene has been associated with persistent DNA damage and alterations in cellular processes . In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can result in sustained oxidative stress, chronic inflammation, and increased risk of carcinogenesis .
Dosage Effects in Animal Models
The effects of 7-Methylbenzo[a]pyrene in animal models are dose-dependent. At low doses, the compound may induce mild DNA damage and oxidative stress, which can be repaired by cellular mechanisms . At higher doses, 7-Methylbenzo[a]pyrene can cause significant DNA damage, leading to mutations, cell death, and carcinogenesis .
Animal studies have shown that high doses of 7-Methylbenzo[a]pyrene can result in toxic effects, including liver and kidney damage, immune system suppression, and reproductive toxicity . These adverse effects highlight the importance of understanding the dosage thresholds and potential risks associated with exposure to this compound.
Metabolic Pathways
7-Methylbenzo[a]pyrene is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The initial step in its metabolism involves the formation of 7,8-epoxide, which is subsequently hydrolyzed by epoxide hydrolase to form 7,8-dihydrodiol . This intermediate can undergo further oxidation to produce reactive species that form DNA adducts .
The metabolic activation of 7-Methylbenzo[a]pyrene is crucial for its biological effects, as the reactive intermediates generated during this process are responsible for its genotoxic and carcinogenic properties . Additionally, the compound’s interaction with detoxification enzymes, such as glutathione S-transferases, plays a role in mitigating its toxic effects .
Transport and Distribution
The transport and distribution of 7-Methylbenzo[a]pyrene within cells and tissues are influenced by its hydrophobic nature . This compound can readily diffuse across cell membranes and accumulate in lipid-rich compartments, such as the endoplasmic reticulum and lipid droplets . The distribution of 7-Methylbenzo[a]pyrene is also affected by its binding to transport proteins and lipoproteins in the bloodstream .
Once inside the cell, 7-Methylbenzo[a]pyrene can be transported to various subcellular compartments, where it undergoes metabolic activation and exerts its biological effects . The compound’s localization within specific cellular compartments can influence its interactions with biomolecules and its overall impact on cellular function .
Subcellular Localization
The subcellular localization of 7-Methylbenzo[a]pyrene is critical for understanding its activity and function. This compound has been shown to localize primarily in the endoplasmic reticulum, where it undergoes metabolic activation by cytochrome P450 enzymes . Additionally, 7-Methylbenzo[a]pyrene can accumulate in lipid droplets and other lipid-rich compartments, influencing its interactions with cellular membranes and proteins .
The localization of 7-Methylbenzo[a]pyrene within specific subcellular compartments can also affect its ability to induce DNA damage and oxidative stress . For example, the compound’s presence in the endoplasmic reticulum can lead to the generation of reactive oxygen species, contributing to oxidative stress and cellular dysfunction .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylbenzo[a]pyrene typically involves the methylation of benzo[a]pyrene. One common method is the Friedel-Crafts alkylation, where benzo[a]pyrene is reacted with a methylating agent such as methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride . The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: Industrial production of 7-Methylbenzo[a]pyrene is less common due to its limited commercial applications and potential health hazards. it can be produced on a small scale for research purposes using the aforementioned synthetic routes.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Methylbenzo[a]pyrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups into the aromatic ring system.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of 7-methylbenzo[a]pyrene-4,5-dione.
Reduction: Formation of 7-methyl-7,8-dihydrobenzo[a]pyrene.
Substitution: Formation of 7-bromo-7-methylbenzo[a]pyrene.
Vergleich Mit ähnlichen Verbindungen
Benzo[a]pyrene: The parent compound without the methyl group.
7,10-Dimethylbenzo[a]pyrene: A derivative with two methyl groups.
Benzo[e]pyrene: A structural isomer with different ring fusion.
Benz[a]anthracene: Another polycyclic aromatic hydrocarbon with a similar structure.
Uniqueness: 7-Methylbenzo[a]pyrene is unique due to the presence of the methyl group at the 7th position, which influences its metabolic activation and DNA-binding properties. This methyl group can affect the compound’s reactivity and its interactions with biological macromolecules, making it a valuable compound for studying the structure-activity relationships of polycyclic aromatic hydrocarbons .
Eigenschaften
IUPAC Name |
7-methylbenzo[a]pyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14/c1-13-4-2-7-17-18-11-10-15-6-3-5-14-8-9-16(12-19(13)17)21(18)20(14)15/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVWGNPFWVQISD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C3C=CC4=C5C3=C(C2=CC=C1)C=CC5=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7049340 | |
| Record name | 7-Methylbenzo(a)pyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7049340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63041-77-0 | |
| Record name | 7-Methylbenzo[a]pyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63041-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methylbenzo(a)pyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063041770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Methylbenzo(a)pyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7049340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Methylbenzo[a]pyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-METHYLBENZO(A)PYRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6J4BS15OLB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


